molecular formula C10H10N2O2S B12992638 3-Amino-3-(benzo[d]thiazol-2-yl)propanoic acid CAS No. 103040-93-3

3-Amino-3-(benzo[d]thiazol-2-yl)propanoic acid

Cat. No.: B12992638
CAS No.: 103040-93-3
M. Wt: 222.27 g/mol
InChI Key: UFNDPITYHPRXGV-UHFFFAOYSA-N
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Description

3-Amino-3-(benzo[d]thiazol-2-yl)propanoic acid is a β-amino acid derivative featuring a benzo[d]thiazole moiety fused to a propanoic acid backbone. This compound, particularly in its (S)-enantiomeric form (CAS 1820581-64-3), has garnered interest due to its structural hybrid of a bioactive benzothiazole core and an amino acid functionality . Although synthetic details are sparse in the provided evidence, analogous compounds are typically synthesized via Hantzsch thiazole cyclization or condensation reactions, as seen in related thiazole-containing amino acids .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

103040-93-3

Molecular Formula

C10H10N2O2S

Molecular Weight

222.27 g/mol

IUPAC Name

3-amino-3-(1,3-benzothiazol-2-yl)propanoic acid

InChI

InChI=1S/C10H10N2O2S/c11-6(5-9(13)14)10-12-7-3-1-2-4-8(7)15-10/h1-4,6H,5,11H2,(H,13,14)

InChI Key

UFNDPITYHPRXGV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C(CC(=O)O)N

Origin of Product

United States

Biological Activity

3-Amino-3-(benzo[d]thiazol-2-yl)propanoic acid, also known as 3-[(1,3-benzothiazol-2-yl)amino]propanoic acid hydrochloride, is a compound that has garnered attention for its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₁₀H₁₁ClN₂O₂S. Its structure features a benzothiazole ring fused to an amino acid backbone, which contributes to its unique chemical behavior and biological activities. The compound’s ability to emit fluorescence due to the benzothiazole moiety enhances its potential as a fluorescent probe in biological studies.

Biological Activities

Research indicates that this compound exhibits several significant biological activities:

1. Anticancer Activity

Studies have shown that this compound may inhibit cancer cell proliferation. Its structural properties allow it to interact with various biomolecules, enhancing its potential as a lead compound in drug development for cancer therapies.

2. Antibacterial Properties

The compound demonstrates effectiveness against several bacterial strains, indicating its potential as an antibacterial agent. Its mechanism of action may involve disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways.

3. Neuroprotective Effects

Research into related thiazole compounds suggests that they may possess neuroprotective properties, particularly against neurodegenerative diseases like Alzheimer's disease. This is attributed to their ability to inhibit acetylcholinesterase (AChE), an enzyme that breaks down acetylcholine, thus potentially improving cholinergic transmission in the brain .

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds and derivatives of this compound:

StudyCompoundActivityIC50 Value
4-(benzo[d]thiazole-2-yl) phenolsAChE inhibition2.7 µM
Various thiazole derivativesNeuroprotection against H₂O₂-induced damage53% protection at 10 μM
Thiazole derivativesAntiproliferative against cancer cell lines (MCF-7, U87 MG)Varied efficacy

These studies highlight the compound's potential across different biological systems and its applicability in therapeutic contexts.

The unique structure of this compound allows it to engage with various biological targets. Its binding affinity and specificity toward certain receptors are under investigation, contributing to the understanding of its pharmacological profile. The presence of sulfur in the benzothiazole ring enhances its reactivity and interaction capabilities with biological targets, making it valuable for drug design .

Scientific Research Applications

Chemical Properties and Structure

The compound has a unique structure characterized by a propanoic acid moiety attached to a benzothiazole ring, which contributes to its diverse chemical behavior. Its molecular formula is C10H11ClN2O2SC_{10}H_{11}ClN_2O_2S, indicating the presence of chlorine, nitrogen, oxygen, and sulfur atoms that enhance its biological activity and potential applications in drug development.

Anticancer Properties

Research has indicated that 3-amino-3-(benzo[d]thiazol-2-yl)propanoic acid exhibits significant anticancer activity. Studies have shown that it can inhibit the proliferation of various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. For instance, investigations into its interaction with specific receptors have revealed promising results in targeting cancer cells while sparing healthy tissues.

Antibacterial Activity

The compound has also been explored for its antibacterial properties. It demonstrates efficacy against both Gram-positive and Gram-negative bacteria, making it a candidate for developing new antibiotics. Its mechanism involves disrupting bacterial cell wall synthesis and inhibiting key metabolic pathways .

Fluorescent Probes in Biological Studies

Due to its fluorescence properties, this compound is being investigated as a fluorescent probe for biological imaging. This application is particularly useful in studying cellular processes and interactions at the molecular level, providing insights into disease mechanisms.

Enzyme Inhibition Studies

The compound has been evaluated for its potential as an enzyme inhibitor. Studies have shown that it can effectively inhibit certain enzymes involved in metabolic pathways related to diseases such as diabetes and obesity. This inhibition can lead to therapeutic benefits by modulating metabolic processes .

Neuroprotective Effects

Recent studies suggest that this compound may have neuroprotective effects, particularly in models of neurodegenerative diseases like Alzheimer's disease. It appears to reduce amyloid-beta toxicity, which is a hallmark of Alzheimer's pathology, thereby improving cell viability in neuronal cultures exposed to toxic stimuli .

Synthesis of Novel Materials

The compound serves as a building block for synthesizing novel materials with tailored properties. Its unique structure allows for the development of polymers and composites that exhibit enhanced mechanical and thermal properties, making them suitable for various industrial applications .

Case Studies

StudyFocusFindings
Anticancer ActivityDemonstrated inhibition of cancer cell proliferation through apoptosis mechanisms.
Antibacterial EfficacyEffective against multiple bacterial strains; potential for new antibiotic development.
NeuroprotectionReduced amyloid-beta toxicity; improved neuronal cell viability in vitro.

Comparison with Similar Compounds

Key Observations :

  • Electron-Withdrawing Groups: Compounds like 6d (4-cyanophenyl) exhibit multitarget activity (antiviral, antioxidant) due to enhanced electronic interactions .
  • Bioactivity Specificity : The benzo[d]thiazole core in the target compound may confer unique binding affinities, as seen in benzothiazole-based sialidase probes (e.g., BTP3-Neu5Ac) .

Physicochemical Properties

  • Solubility: The propanoic acid group enhances aqueous solubility, critical for bioavailability. For example, compound 21a has measurable solubility in polar solvents .
  • Thermal Stability : Melting points for thiazole derivatives range widely (e.g., 105–157°C), with benzo[d]thiazole derivatives likely exhibiting higher thermal stability due to aromatic fusion .

Preparation Methods

Hantzsch Thiazole Synthesis as a Core Step

The benzothiazole ring system is commonly constructed via the Hantzsch thiazole synthesis , which involves the condensation of α-haloketones with thioamides or thiourea derivatives. This method is well-established for generating thiazole rings in high yields and is adaptable for various substitutions.

  • Typical Reaction:
    Thioureido acid derivatives react with α-bromoacetophenones or α-haloketones under mild conditions (often aqueous or slightly basic media) to form the benzothiazole ring system.
  • Reaction Conditions:
    Room temperature or mild heating; aqueous potassium carbonate or sodium acetate as base; acidification post-reaction to isolate the product.

Multi-Step Synthesis of the Amino Acid Derivative

The amino acid side chain is introduced or modified through subsequent steps involving:

  • Condensation Reactions:
    The amino group is typically introduced via nucleophilic substitution or reductive amination on an intermediate bearing a suitable leaving group or carbonyl functionality.

  • Cyclization and Functional Group Transformations:
    Intramolecular cyclization to form the benzothiazole ring is followed by functionalization of the propanoic acid side chain, often involving protection/deprotection strategies to maintain amino acid integrity.

Detailed Preparation Methodology

Synthesis of Benzothiazole Intermediate

Step Reagents & Conditions Description Yield & Notes
1 Thioureido acid + monochloroacetic acid in 10% K2CO3 aqueous solution, room temp Formation of thiazolone ring via nucleophilic substitution High yield; avoid reflux to minimize impurities
2 Thioureido acid + α-bromoacetophenones, no base, room temp Hantzsch thiazole synthesis to form substituted benzothiazoles Isolated as hydrobromide salts, converted to free base by Na2CO3 treatment

Purification and Characterization

  • Purification is typically achieved by recrystallization or chromatographic methods.

  • Structural confirmation is done by NMR spectroscopy (1H and 13C), with characteristic signals for the benzothiazole ring and amino acid moiety (e.g., CH2 protons, C=O and C=N resonances).

Representative Reaction Scheme (Summary)

Step Reaction Type Reagents Conditions Product
1 Formation of thiazole ring Thioureido acid + α-haloketone Aqueous base, RT Benzothiazole intermediate
2 Amino group introduction Amino acid precursor or reductive amination Mild conditions 3-Amino-3-(benzo[d]thiazol-2-yl)propanoic acid
3 Purification Recrystallization or chromatography - Pure target compound

Research Findings on Preparation Efficiency and Optimization

  • Avoiding reflux conditions during ring formation reduces impurity formation and improves yield.

  • Water as a solvent in some steps (e.g., reaction with chloroacetone) provides better yields and cleaner products compared to organic solvents like acetone.

  • The use of mild bases such as sodium acetate or potassium carbonate facilitates smooth cyclization and product isolation.

  • The Hantzsch synthesis remains the most reliable and widely used method for constructing the benzothiazole core in this compound.

Summary Table of Preparation Methods

Method Step Key Reagents Conditions Advantages Limitations
Thiazole ring formation Thioureido acid + α-haloketone Aqueous base, RT, no reflux High yield, mild conditions Sensitive to temperature, impurities if refluxed
Amino acid side chain introduction Amino acid precursors or reductive amination reagents Mild, controlled pH Maintains amino acid integrity Multi-step, requires purification
Purification Recrystallization, chromatography Standard lab techniques High purity product Time-consuming

This detailed synthesis overview of This compound highlights the importance of the Hantzsch thiazole synthesis as the foundational step, followed by careful functionalization of the amino acid side chain. The methods emphasize mild reaction conditions to maximize yield and purity, supported by NMR characterization and practical handling guidelines for research applications.

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